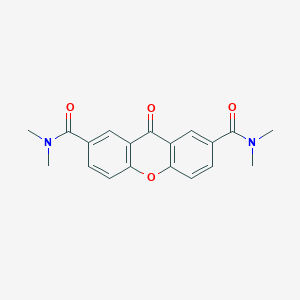
N~2~,N~2~,N~7~,N~7~-Tetramethyl-9-oxo-9H-xanthene-2,7-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~2~,N~7~,N~7~-Tetramethyl-9-oxo-9H-xanthene-2,7-dicarboxamide is a synthetic organic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~7~,N~7~-Tetramethyl-9-oxo-9H-xanthene-2,7-dicarboxamide involves multiple steps, starting from the basic xanthene structure. The process typically includes the following steps:
Formation of the Xanthene Core: The xanthene core is synthesized through a condensation reaction between resorcinol and phthalic anhydride.
Introduction of Methyl Groups: Methyl groups are introduced at the N2 and N7 positions through alkylation reactions using methyl iodide or similar reagents.
Oxidation: The xanthene core is oxidized to introduce the 9-oxo group, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Formation of Dicarboxamide:
Industrial Production Methods
Industrial production of N2,N~2~,N~7~,N~7~-Tetramethyl-9-oxo-9H-xanthene-2,7-dicarboxamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2~,N~7~,N~7~-Tetramethyl-9-oxo-9H-xanthene-2,7-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methyl and carboxamide positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional carbonyl or carboxyl groups, while reduction can yield alcohols or amines.
Scientific Research Applications
N~2~,N~2~,N~7~,N~7~-Tetramethyl-9-oxo-9H-xanthene-2,7-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N2,N~2~,N~7~,N~7~-Tetramethyl-9-oxo-9H-xanthene-2,7-dicarboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins or DNA, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,7,9,9-Tetramethyl-9H-xanthene: A structurally similar compound with different functional groups.
Spiro[9H-fluorene-9,9’-[9H]xanthene]-2,2’,7,7’-tetramine: Another related compound with a spiro structure.
Uniqueness
N~2~,N~2~,N~7~,N~7~-Tetramethyl-9-oxo-9H-xanthene-2,7-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable for certain applications, such as in the development of fluorescent probes or advanced materials.
Properties
CAS No. |
62032-22-8 |
|---|---|
Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-N,2-N,7-N,7-N-tetramethyl-9-oxoxanthene-2,7-dicarboxamide |
InChI |
InChI=1S/C19H18N2O4/c1-20(2)18(23)11-5-7-15-13(9-11)17(22)14-10-12(19(24)21(3)4)6-8-16(14)25-15/h5-10H,1-4H3 |
InChI Key |
LLMSBXVEGIUJDH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















